molecular formula C13H15N5OS B4677975 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B4677975
M. Wt: 289.36 g/mol
InChI Key: PHFHSJYRYIZVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, also known as ABTQ, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is not fully understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation is often associated with the development of cancer. 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been shown to inhibit the activity of several protein kinases, including EGFR, HER2, and VEGFR2.
Biochemical and Physiological Effects:
4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been shown to possess anti-inflammatory and antimicrobial properties. 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. Furthermore, 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several advantages for lab experiments, including its high potency and selectivity for protein kinases. However, there are also some limitations to its use. For example, 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is not soluble in water, which can make it difficult to use in certain assays. Additionally, 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the research of 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. One area of interest is the development of 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one analogs with improved potency and selectivity for specific protein kinases. Another area of research is the investigation of the synergistic effects of 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one with other anticancer agents. Finally, the development of new delivery methods for 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one could improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a promising heterocyclic compound with a range of potential therapeutic applications. Its antitumor, anti-inflammatory, and antimicrobial properties make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, there are several future directions for the development of 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and its analogs. With further research, 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has the potential to become an important tool in the fight against cancer and other diseases.

Scientific Research Applications

4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been the subject of many scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its antitumor activity. Studies have shown that 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer cells. 4-amino-1-(butylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.

properties

IUPAC Name

4-amino-1-butylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-2-3-8-20-13-16-15-12-17(13)10-7-5-4-6-9(10)11(19)18(12)14/h4-7H,2-3,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFHSJYRYIZVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C2N1C3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1-(butylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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